
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is an organic compound with the molecular formula C14H14O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a hexahydro structure, indicating the presence of six additional hydrogen atoms compared to phenanthrene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione typically involves the hydrogenation of phenanthrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of phenanthrene-4,5-dione using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation, resulting in the formation of the hexahydro derivative.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields. The purity of the final product is ensured through various purification techniques, including recrystallization and chromatography.
化学反应分析
Types of Reactions
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-4,5-dione.
Reduction: Further reduction can lead to the formation of fully hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Phenanthrene-4,5-dione.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
科学研究应用
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Phenanthrene-4,5-dione: The non-hydrogenated form of the compound.
1,2,3,4,5,6-Hexahydrophenanthrene: A fully hydrogenated derivative without the dione functionality.
9-Phenyl-3,4,5,6,7,9-Hexahydro-1H-Xanthene-1,8(2H)-dione: A structurally similar compound with a different core structure.
Uniqueness
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is unique due to its specific hydrogenation pattern and the presence of the dione functionality. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
110028-98-3 |
|---|---|
分子式 |
C14H14O2 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
1,2,3,6,7,8-hexahydrophenanthrene-4,5-dione |
InChI |
InChI=1S/C14H14O2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h7-8H,1-6H2 |
InChI 键 |
JVLYNUFSCKCQQK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=O)C1)C3=C(CCCC3=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)
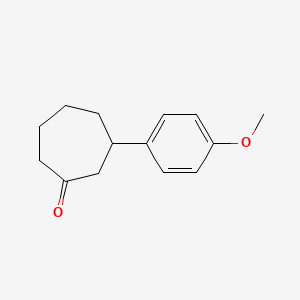
![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)
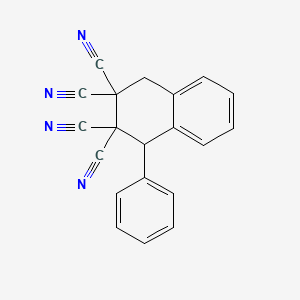
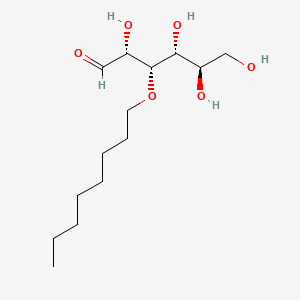

![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
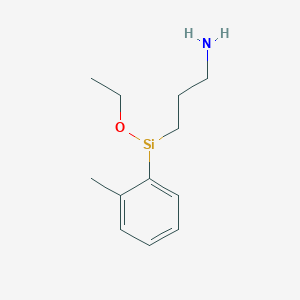
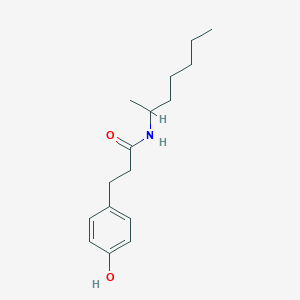
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)
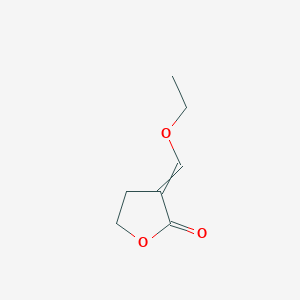
![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
